molecular formula C23H25FN6O B14944300 2,4-Diamino-10-(dimethylamino)-5-(4-fluorophenyl)-8,8-dimethyl-6-oxo-5,6,7,8,9,10-hexahydrobenzo[b][1,8]naphthyridine-3-carbonitrile

2,4-Diamino-10-(dimethylamino)-5-(4-fluorophenyl)-8,8-dimethyl-6-oxo-5,6,7,8,9,10-hexahydrobenzo[b][1,8]naphthyridine-3-carbonitrile

Cat. No.: B14944300
M. Wt: 420.5 g/mol
InChI Key: CVNVPYLOXPJLND-UHFFFAOYSA-N
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Description

2,4-DIAMINO-10-(DIMETHYLAMINO)-5-(4-FLUOROPHENYL)-8,8-DIMETHYL-6-OXO-5,6,7,8,9,10-HEXAHYDROBENZO[B][1,8]NAPHTHYRIDIN-3-YL CYANIDE is a complex organic compound with a unique structure that includes multiple functional groups such as amino, dimethylamino, fluorophenyl, and cyanide

Preparation Methods

The synthesis of 2,4-DIAMINO-10-(DIMETHYLAMINO)-5-(4-FLUOROPHENYL)-8,8-DIMETHYL-6-OXO-5,6,7,8,9,10-HEXAHYDROBENZO[B][1,8]NAPHTHYRIDIN-3-YL CYANIDE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core benzonaphthyridine structure, followed by the introduction of the various functional groups through a series of substitution and addition reactions. Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The nitro groups can be reduced back to amino groups.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

    Addition: The cyanide group can participate in addition reactions with electrophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,4-DIAMINO-10-(DIMETHYLAMINO)-5-(4-FLUOROPHENYL)-8,8-DIMETHYL-6-OXO-5,6,7,8,9,10-HEXAHYDROBENZO[B][1,8]NAPHTHYRIDIN-3-YL CYANIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The amino and dimethylamino groups can form hydrogen bonds with biological macromolecules, while the fluorophenyl and cyanide groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Compared to other similar compounds, 2,4-DIAMINO-10-(DIMETHYLAMINO)-5-(4-FLUOROPHENYL)-8,8-DIMETHYL-6-OXO-5,6,7,8,9,10-HEXAHYDROBENZO[B][1,8]NAPHTHYRIDIN-3-YL CYANIDE is unique due to its specific combination of functional groups. Similar compounds include:

  • 2,4-DIAMINO-5-(4-FLUOROPHENYL)-6-OXO-5,6,7,8,9,10-HEXAHYDROBENZO[B][1,8]NAPHTHYRIDIN-3-YL CYANIDE
  • 2,4-DIAMINO-10-(DIMETHYLAMINO)-5-(4-CHLOROPHENYL)-8,8-DIMETHYL-6-OXO-5,6,7,8,9,10-HEXAHYDROBENZO[B][1,8]NAPHTHYRIDIN-3-YL CYANIDE

These compounds share some structural similarities but differ in their specific functional groups, leading to variations in their chemical properties and applications.

Properties

Molecular Formula

C23H25FN6O

Molecular Weight

420.5 g/mol

IUPAC Name

2,4-diamino-10-(dimethylamino)-5-(4-fluorophenyl)-8,8-dimethyl-6-oxo-7,9-dihydro-5H-benzo[b][1,8]naphthyridine-3-carbonitrile

InChI

InChI=1S/C23H25FN6O/c1-23(2)9-15-18(16(31)10-23)17(12-5-7-13(24)8-6-12)19-20(26)14(11-25)21(27)28-22(19)30(15)29(3)4/h5-8,17H,9-10H2,1-4H3,(H4,26,27,28)

InChI Key

CVNVPYLOXPJLND-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2N(C)C)N=C(C(=C3N)C#N)N)C4=CC=C(C=C4)F)C(=O)C1)C

Origin of Product

United States

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